
Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride typically involves the reaction of 1-(4-chlorophenyl)cyclobutanecarboxylic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)cyclobutanecarboxylic acid
- Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate
- 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Uniqueness
Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride is unique due to its specific structure, which includes both a cyclobutane ring and a chlorophenyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C13H17Cl2NO |
|---|---|
Peso molecular |
274.18 g/mol |
Nombre IUPAC |
ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride |
InChI |
InChI=1S/C13H16ClNO.ClH/c1-2-16-12(15)13(8-3-9-13)10-4-6-11(14)7-5-10;/h4-7,15H,2-3,8-9H2,1H3;1H |
Clave InChI |
YMLIAQHYTXLKTJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)C1(CCC1)C2=CC=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
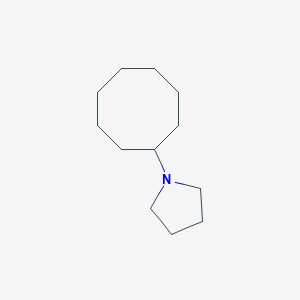

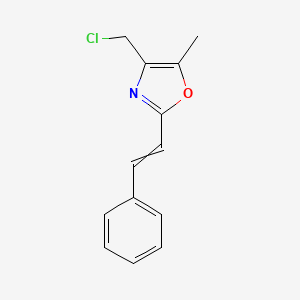
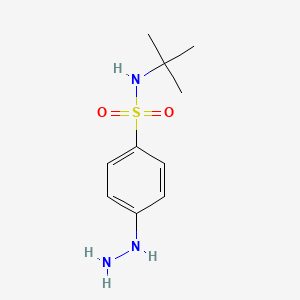
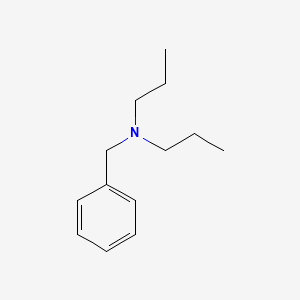


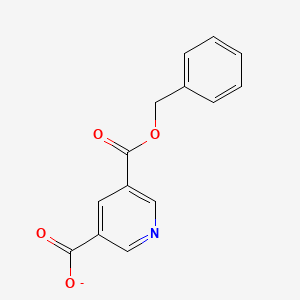


![8-Methyl-1,4-dioxa-spiro[4,5]decane-8-carbaldehyde](/img/structure/B8619748.png)



